molecular formula C10H12N4O2 B14184259 (3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol CAS No. 921933-44-0

(3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol

Cat. No.: B14184259
CAS No.: 921933-44-0
M. Wt: 220.23 g/mol
InChI Key: QUWIJHWEFJYPRO-UHFFFAOYSA-N
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Description

(3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a complex organic compound belonging to the benzotriazine family This compound is characterized by its unique structure, which includes an ethylimino group, a methyl group, and a benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves the following steps:

    Formation of the Benzotriazinone Core: The initial step involves the synthesis of the benzotriazinone core through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Ethylimino Group: The ethylimino group is introduced via a condensation reaction with an ethylamine derivative.

    Methylation: The final step involves the methylation of the benzotriazinone core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one: Similar structure but lacks the hydroxyl group.

    (3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-amine: Similar structure but contains an amine group instead of a hydroxyl group.

Uniqueness

(3E)-3-(Ethylimino)-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

921933-44-0

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N-ethyl-7-methyl-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C10H12N4O2/c1-3-11-10-12-14(16)9-6-7(2)4-5-8(9)13(10)15/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

QUWIJHWEFJYPRO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=[N+](C2=C(C=C(C=C2)C)[N+](=N1)[O-])[O-]

Origin of Product

United States

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